Backbone Dihedral Angle: Crystallographic Evidence of Conformational Restriction
X-ray diffraction analysis of a Boc-trans-ACPrC-containing dipeptide (compound 4d, CCDC 1841687) revealed a backbone dihedral angle N–Cβ–Cα–CO of −138.01° [1]. This value is substantially larger than the corresponding dihedral angle of approximately 96° reported for trans-cyclobutane-β-amino acid derivatives, representing a 44% increase in torsional magnitude [1]. The larger dihedral angle imposes a distinct conformational landscape that cannot be reproduced by the four-membered (cyclobutane) or five-membered (cyclopentane) ring analogs.
| Evidence Dimension | Backbone dihedral angle N–Cβ–Cα–CO (degrees) |
|---|---|
| Target Compound Data | −138.01° (trans-cyclopropane β-amino acid, from dipeptide 4d X-ray structure) |
| Comparator Or Baseline | ca. 96° (trans-cyclobutane-β-amino acid derivatives, literature value) |
| Quantified Difference | Δ ≈ 42° (44% larger torsional magnitude for the cyclopropane scaffold) |
| Conditions | Solid-state X-ray crystallography; dipeptide Boc-tACPrC-Pro-OBut (CCDC 1841687); comparison to published trans-cyclobutane-β-amino acid data |
Why This Matters
This crystallographically validated conformational difference directly impacts peptide secondary structure design: the trans-cyclopropane scaffold enforces a backbone geometry that is structurally unique among cyclic β-amino acids, making it irreplaceable for foldamer applications requiring specific ϕ/ψ angle combinations.
- [1] Boddaert T, Taylor JE, Bull SD, Aitken DJ. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters. 2019;21(1):100-103. DOI: 10.1021/acs.orglett.8b03533. View Source
